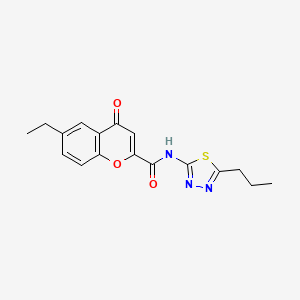

6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

Description

The compound 6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene (benzopyran) core fused with a 1,3,4-thiadiazole heterocycle. Key structural attributes include:

- Chromene ring: Substituted with an ethyl group at position 6 and a ketone group at position 2.

- Thiadiazole ring: Linked via a carboxamide bond at position 2, with a propyl substituent at position 3.

This hybrid structure combines the pharmacophoric features of chromenes (notable for antimicrobial, anti-inflammatory, and anticancer properties) and 1,3,4-thiadiazoles (valued for their electron-deficient aromatic systems and bioactivity).

Properties

Molecular Formula |

C17H17N3O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |

InChI |

InChI=1S/C17H17N3O3S/c1-3-5-15-19-20-17(24-15)18-16(22)14-9-12(21)11-8-10(4-2)6-7-13(11)23-14/h6-9H,3-5H2,1-2H3,(H,18,20,22) |

InChI Key |

SWVPFNVRYZRWSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include chromene derivatives and thiadiazole precursors. The key steps in the synthesis may involve:

Formation of the Chromene Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Thiadiazole Ring: This step may involve the reaction of the chromene derivative with thiadiazole precursors under specific conditions.

Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce or modify functional groups.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Studies:

Mechanism of Action

The mechanism of action of 6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The closest structural analog identified is 6-chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide (CAS: 866245-44-5) . A comparative analysis is outlined below:

Electronic and Steric Implications

- Ethyl vs. In contrast, the chloro substituent in the analog is electron-withdrawing, which may polarize the chromene core and alter reactivity .

- Propyl vs. Allylthio: The saturated propyl chain in the target compound contributes to higher lipophilicity, favoring membrane permeability.

Research Methodologies for Comparison

Computational Modeling

Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula , are instrumental in predicting electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example:

- The target compound’s ethyl group may lower the LUMO energy, enhancing electrophilic character compared to the chloro analog.

Crystallographic Analysis

Software suites like SHELX enable precise determination of bond lengths and angles, critical for comparing steric effects. The propyl substituent’s conformation in the target compound could be less sterically constrained than the allylthio group in the analog.

Biological Activity

The compound 6-ethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic derivative that combines the structural features of chromene and thiadiazole. This combination has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to synthesize existing data on the biological activities of this compound, supported by relevant studies and case analyses.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a chromene backbone with an ethyl group at the 6-position and a thiadiazole moiety at the 4-position. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole structures exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains. A study found that thiadiazole derivatives demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.5 µg/mL against different pathogens .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 6-Ethyl derivative | 31.25 - 62.5 | E. coli, K. pneumoniae |

| Thiadiazole derivative (similar structure) | 31.25 | C. glabrata |

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of This compound on cancer cell lines need further exploration but are promising based on related compounds.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole-containing compounds has been documented in several studies. They are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play roles in inflammatory pathways . This suggests that This compound might exhibit similar anti-inflammatory effects.

The mechanisms underlying the biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammation and microbial resistance.

- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate with DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells .

- Cell Signaling Modulation : These compounds may affect signaling pathways involved in cell survival and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study involving a series of thiadiazole derivatives demonstrated that modifications at the thiadiazole ring significantly enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research focusing on similar chromene derivatives reported significant cytotoxic effects on breast cancer cell lines, indicating potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.